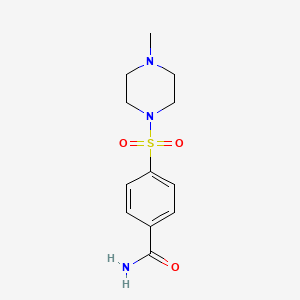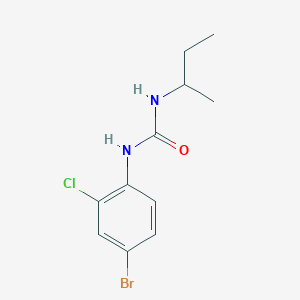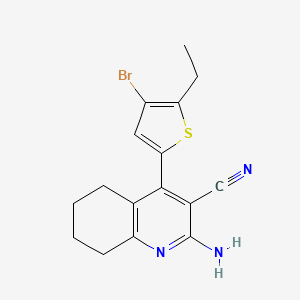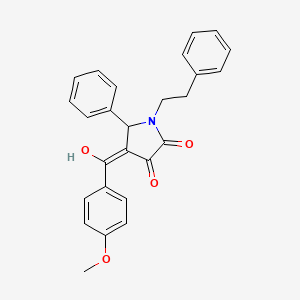
4-(4-Methylpiperazine-1-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazine-1-sulfonyl)benzamide is a chemical compound with the molecular formula C12H17N3O3S It is characterized by the presence of a benzamide group attached to a 4-methylpiperazine-1-sulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazine-1-sulfonyl)benzamide typically involves the reaction of 4-methylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzylamine
Uniqueness
4-(4-Methylpiperazine-1-sulfonyl)benzamide is unique due to its specific structural features, such as the presence of both a benzamide and a sulfonyl group attached to a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-14-6-8-15(9-7-14)19(17,18)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYBGNBRDCUNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5E)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N,N-diethylacetamide](/img/structure/B5460357.png)
![6-(3,4-dimethylpiperazin-1-yl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5460364.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-propionylprolinamide](/img/structure/B5460367.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5460374.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5460383.png)


![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5460428.png)
![2-(benzylamino)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5460432.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B5460444.png)
![3-[(2,2-diphenylacetyl)amino]-4-methoxy-N-phenylbenzamide](/img/structure/B5460453.png)
![2-[methyl(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5460461.png)
![N-cyclohexyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5460475.png)

